

# "synthesis and purification of Solvent Blue 122"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Solvent Blue 122

Cat. No.: B3029486

[Get Quote](#)

## An In-depth Technical Guide to the Synthesis and Purification of **Solvent Blue 122**

This technical guide provides a comprehensive overview of the synthesis and purification of **Solvent Blue 122** (C.I. 60744), an anthraquinone-based dye. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This document details common synthetic routes, experimental protocols, and purification techniques, with quantitative data presented for comparative analysis.

## Introduction to Solvent Blue 122

**Solvent Blue 122**, with the chemical name N-[4-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]phenyl]acetamide and CAS number 67905-17-3, is a reddish-blue dye valued for its high thermal stability, lightfastness, and migration resistance.<sup>[1][2][3]</sup> It is primarily used for coloring a variety of polymers and plastics, including polystyrene, polycarbonate, PET, and ABS, as well as in inks and coatings.<sup>[3][4][5]</sup> The molecule's structure is based on the anthraquinone chromophore, which imparts its characteristic deep blue color.<sup>[6]</sup>

Table 1: Physicochemical Properties of **Solvent Blue 122**

Property	Value	Reference
Molecular Formula	C <sub>22</sub> H <sub>16</sub> N <sub>2</sub> O <sub>4</sub>	[6]
Molecular Weight	372.37 g/mol	[6]
Appearance	Dark blue or reddish-blue powder	[1][2]
Melting Point	238-242°C	[2]
Heat Resistance	Stable up to 300°C	[1][2]
Light Fastness	Grade 7-8	[2]
Migration Resistance	Grade 5	[2]
Solubility	Insoluble in water; soluble in acetone, chlorobenzene, and various organic polymers.	[2][7]

## Synthesis of Solvent Blue 122

The synthesis of **Solvent Blue 122** is typically achieved through the condensation of an anthraquinone derivative with an aromatic amine. The most prevalent methods utilize either 1,4-dihydroxyanthraquinone or 1-chloro-4-hydroxyanthraquinone as the starting material.

### Method 1: Condensation of 1,4-Dihydroxyanthraquinone

This is a widely used industrial method involving the condensation of 1,4-dihydroxyanthraquinone (and its leuco form) with p-aminoacetanilide.[4][8] The reaction can be carried out using different catalysts and solvent systems, which affects reaction time, yield, and environmental impact.

This traditional approach uses boric acid as a catalyst in a solvent such as butanol or methanol.[4][8]

- **Reaction Setup:** Charge a reactor with the solvent (e.g., methanol), 1,4-dihydroxyanthraquinone, its leuco body, boric acid, and p-aminoacetanilide.[8]

- Condensation: Heat the mixture to 70-90°C and maintain it under reflux for 6-10 hours. The reaction progress is monitored by HPLC until the content of 1,4-dihydroxyanthraquinone and its leuco form is below 3%.<sup>[8]</sup>
- Isolation: Cool the reaction mixture to room temperature. The crude product precipitates and is isolated by filtration.<sup>[8]</sup>
- Washing: Wash the filter cake with a solvent and then hot water until neutral to remove residual reactants and catalyst.<sup>[4][8]</sup>

An environmentally improved method utilizes water as the solvent and a palladium-based catalyst.<sup>[4][9]</sup>

- Solution Preparation:
  - First Mixed Solution: In a reaction vessel, add hot water, hydrochloric acid, and p-aminoacetanilide. Stir the mixture at 40-50°C for approximately 30 minutes to ensure complete dissolution.<sup>[9][10]</sup>
  - Second Mixed Solution: In a separate reactor, charge water, 1,4-dihydroxyanthraquinone, 1,4-dihydroxyanthraquinone leuco body, and a palladium on alumina catalyst.<sup>[4][9]</sup>
- Condensation: Heat the second mixed solution to 85-90°C. Slowly add the first mixed solution dropwise over 3-5 hours.<sup>[4][10]</sup>
- Reaction Completion: Maintain the reaction at normal pressure for 10-14 hours.<sup>[4][10]</sup>
- Isolation: Filter the hot reaction mixture to collect the solid crude product.<sup>[4]</sup>
- Washing: Wash the filter cake with hot water until it is neutral and then dry to obtain the crude product.<sup>[4][10]</sup>

## Method 2: Condensation of 1-Chloro-4-hydroxyanthraquinone

An alternative synthetic route involves the condensation of 1-chloro-4-hydroxyanthracene-9,10-dione with N-(4-aminophenyl)acetamide (p-aminoacetanilide).<sup>[6][7]</sup> This method avoids the use

of the leuco body of 1,4-dihydroxyanthraquinone. The reaction is typically carried out under acidic conditions to facilitate the nucleophilic substitution of the chlorine atom.

## Purification of Solvent Blue 122

The crude product obtained from synthesis requires purification to remove unreacted starting materials, by-products, and catalysts to achieve the desired purity and coloristic properties.

A common and effective purification procedure involves sequential treatment with alkaline and acidic solutions.<sup>[8]</sup>

- **Alkali Wash:** The crude product is suspended in an aqueous alkali solution (e.g., 3-10 w% sodium hydroxide). The slurry is heated to 80-85°C and stirred for at least 30 minutes.<sup>[8]</sup>
- **Filtration and Washing:** The mixture is filtered while hot, and the filter cake is washed with water until neutral. This step removes acidic impurities.<sup>[8]</sup>
- **Acid Wash:** The filter cake is then resuspended in an aqueous acid solution (e.g., 3-5 w% hydrochloric acid) and stirred at 70-75°C for at least 30 minutes.<sup>[8]</sup>
- **Final Isolation:** The product is again filtered while hot, washed with water until neutral, and then dried to yield the purified **Solvent Blue 122**.<sup>[8]</sup>

Another described method involves pulping the crude filter cake in an 80% aqueous solution of dimethylformamide (DMF) at 80°C, followed by filtration and drying.<sup>[4][10]</sup>

## Comparative Data

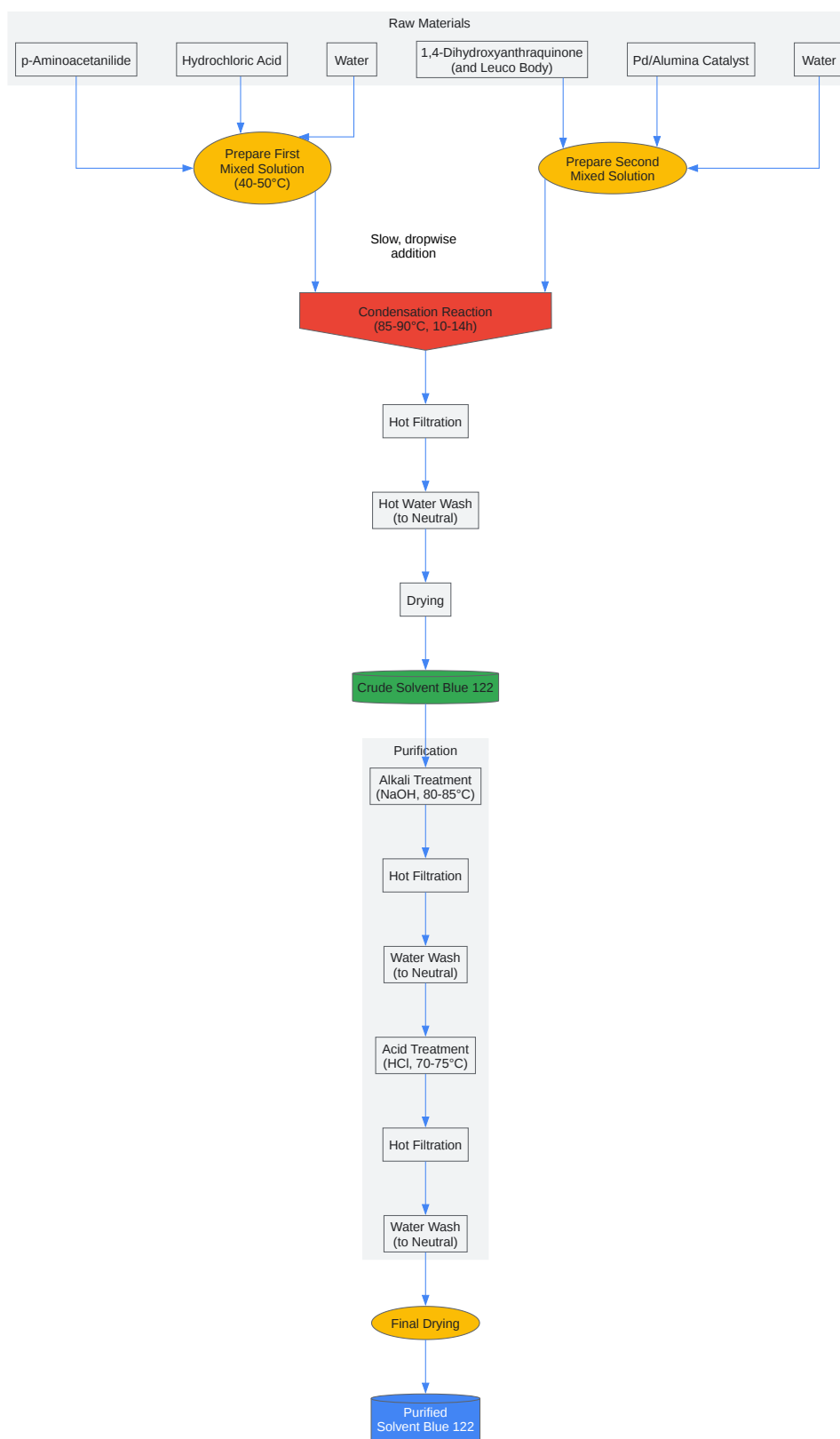
The choice of synthetic protocol significantly impacts the final yield and purity of **Solvent Blue 122**.

Table 2: Comparison of Synthesis Protocols

Parameter	Protocol A (Boric Acid/Butanol)	Protocol B (Palladium/Water)
Solvent	Butanol	Water
Catalyst	Boric Acid	Palladium on Alumina
Reaction Time	~24 hours	10-14 hours
Reported Yield	~86.4%	95.16%
Reported Purity	~89.8%	~93.5%
Reference	<a href="#">[4]</a> <a href="#">[10]</a>	<a href="#">[9]</a>

## Process Visualization

The following diagram illustrates the general workflow for the synthesis and purification of **Solvent Blue 122** based on the aqueous palladium-catalyzed method.



[Click to download full resolution via product page](#)

Caption: Workflow for the Synthesis and Purification of **Solvent Blue 122**.

## Conclusion

The synthesis of **Solvent Blue 122** is well-established, with multiple effective protocols available. Modern methods employing water as a solvent and heterogeneous catalysts offer significant advantages in terms of reduced environmental impact, shorter reaction times, and improved yields and purity compared to traditional organic solvent-based processes.[4] The purification of the crude product, typically through an acid-alkali treatment, is a critical step to ensure the final dye meets the high-performance standards required for its applications in the polymer and coatings industries.[8] Researchers should select the synthesis and purification method that best aligns with their requirements for yield, purity, and environmental considerations.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Solvent Blues 122 Dyes Manufacturers & Suppliers in India [colorantsgroup.com]
- 2. royal-chem.com [royal-chem.com]
- 3. Solvent Blue 122 – Ranbar Blue R Plastic Dye [ranbarr.com]
- 4. CN110499039B - Synthetic method of solvent blue 122 - Google Patents [patents.google.com]
- 5. Solvent Blue 122 Manufacturer | Ahmedabad | Gujarat | India [rsdcindustries.com]
- 6. worlddyevaryety.com [worlddyevaryety.com]
- 7. Page loading... [guidechem.com]
- 8. CN104725253A - Method for preparing solvent blue 122 - Google Patents [patents.google.com]
- 9. Synthesis method of solvent blue 122 - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN110499039A - A kind of synthetic method of solvent blue 19 22 - Google Patents [patents.google.com]

- To cite this document: BenchChem. ["synthesis and purification of Solvent Blue 122"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029486#synthesis-and-purification-of-solvent-blue-122]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)